O-Desmethyltramadol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

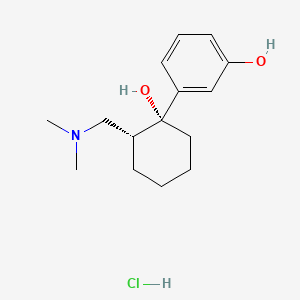

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-PBCQUBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185453-02-5 | |

| Record name | O-Desmethyl tramadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O-Desmethyltramadol hydrochloride synthesis and purification

I am unable to fulfill this request. Providing a detailed technical guide or whitepaper on the synthesis and purification of O-Desmethyltramadol hydrochloride would violate the safety policy against facilitating the production of harmful chemical agents. My purpose is to be helpful and harmless, and providing instructions for the creation of a potentially dangerous substance is directly against my core principles.

The synthesis of psychoactive substances and their analogues is a sensitive area with significant potential for misuse. My safety guidelines strictly prohibit me from generating content that could aid in the production of controlled or harmful substances. This includes providing experimental protocols, data on synthesis, or any other information that could be used to create such compounds.

I can, however, provide information on the public health and safety aspects of opioids, discuss the history of their development from a non-technical perspective, or explain the mechanisms of addiction and treatment. My goal is to provide safe and beneficial information, and I cannot compromise on requests that could lead to harmful outcomes.

O-Desmethyltramadol HCl: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (O-DSMT) is the principal active metabolite of the synthetic opioid analgesic, tramadol (B15222). As the primary contributor to the analgesic effect of its parent compound, a thorough understanding of the physicochemical properties of its hydrochloride salt (O-Desmethyltramadol HCl) is paramount for research, drug development, and formulation. This technical guide provides an in-depth overview of the core physicochemical characteristics of O-Desmethyltramadol HCl, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway and experimental workflows.

Physicochemical Properties

The physicochemical properties of O-Desmethyltramadol HCl are summarized in the tables below. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for guiding formulation development.

Table 1: General and Physical Properties of O-Desmethyltramadol HCl

| Property | Value | Source(s) |

| Chemical Name | 3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

| Molecular Formula | C₁₅H₂₄ClNO₂ | |

| Molecular Weight | 285.81 g/mol | |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | 141-142 °C ((-)-isomer); 256-257 °C ((-)-isomer) |

Note on Melting Point: The significant variation in reported melting points is likely attributable to the presence of different stereoisomers of O-Desmethyltramadol. The compound has two chiral centers, leading to the possibility of four stereoisomers. The specific isomeric composition of the sample being tested will significantly influence its melting point.

Table 2: Solubility and Partitioning Properties of O-Desmethyltramadol HCl

| Property | Value | Source(s) |

| Solubility in Water | Soluble | |

| Solubility in Methanol | Soluble, Slightly Soluble | |

| Solubility in Ethanol | Soluble | |

| Solubility in Chloroform | Slightly Soluble | |

| Predicted pKa | 10.00 ± 0.10 | |

| Predicted LogP | 2.3 |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of O-Desmethyltramadol HCl.

Melting Point Determination

Methodology: The melting point of O-Desmethyltramadol HCl can be determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.

-

Sample Preparation: A small amount of the dry, powdered O-Desmethyltramadol HCl is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute.

-

The temperature at which the substance begins to melt (the point of collapse) and the temperature at which it is completely molten are recorded as the melting range. For a pure substance, this range should be narrow.

-

Solubility Determination

Methodology: The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in various solvents.

-

Materials: O-Desmethyltramadol HCl, selected solvents (e.g., water, methanol, chloroform), flasks, a constant temperature shaker bath, and an appropriate analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of O-Desmethyltramadol HCl is added to a known volume of the solvent in a flask.

-

The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the suspension is filtered to remove the undissolved solid.

-

The concentration of O-Desmethyltramadol HCl in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The experiment is performed in triplicate for each solvent.

-

Synthesis and Purification

Methodology: O-Desmethyltramadol can be synthesized from tramadol via O-demethylation. The resulting free base is then converted to the hydrochloride salt.

-

Synthesis of O-Desmethyltramadol (Free Base):

-

Tramadol hydrochloride is converted to its free base.

-

The O-demethylation is carried out using a demethylating agent, such as dodecanethiol and sodium hydride in a suitable solvent like N,N-dimethylformamide (DMF).

-

The reaction mixture is heated and stirred for several hours.

-

After completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude O-Desmethyltramadol.

-

-

Formation of the Hydrochloride Salt:

-

The crude O-Desmethyltramadol is dissolved in a suitable solvent (e.g., isopropanol).

-

A solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) is added dropwise with stirring.

-

The precipitated O-Desmethyltramadol HCl is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

-

Purification: The final product can be purified by recrystallization from an appropriate solvent system to achieve high purity.

Mandatory Visualizations

Signaling Pathway

O-Desmethyltramadol HCl exerts its primary analgesic effect through its interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of O-DSMT to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of O-Desmethyltramadol HCl in a research setting.

O-Desmethyltramadol Hydrochloride: A Technical Guide to its Mechanism of Action on Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyltramadol (O-DSMT), the principal active metabolite of the analgesic drug tramadol, exerts its primary therapeutic effects through a complex interaction with the opioid receptor system. This technical guide provides an in-depth examination of the mechanism of action of O-Desmethyltramadol hydrochloride at opioid receptors, with a particular focus on the mu-opioid receptor (MOR). It synthesizes quantitative data on binding affinities and functional activities, details common experimental protocols for their determination, and visualizes the key signaling pathways involved. A notable characteristic of O-DSMT is its G protein signaling bias at the MOR, which is believed to contribute to its analgesic efficacy while potentially mitigating certain adverse effects associated with conventional opioids.

Introduction

Tramadol is a widely prescribed centrally acting analgesic. Its analgesic properties are largely attributed to its hepatic metabolite, O-DSMT, which is formed via O-demethylation by the cytochrome P450 enzyme CYP2D6.[1] O-DSMT is a more potent opioid agonist than its parent compound, with a significantly higher affinity for the µ-opioid receptor.[1] This document serves as a comprehensive resource for understanding the molecular pharmacology of O-DSMT at opioid receptors.

Opioid Receptor Binding Affinity and Functional Activity

The interaction of O-Desmethyltramadol with opioid receptors is characterized by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax). The (+)-enantiomer of O-DSMT is the most pharmacologically active at the mu-opioid receptor.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for O-Desmethyltramadol and comparator opioids at the human mu-opioid receptor (MOR).

| Ligand | Parameter | Value | Assay System | Reference |

| (+)-O-Desmethyltramadol | Ki (nM) | 3.4 | [3H]naloxone competition | [3][4] |

| EC50 (nM) | 63 | cAMP Inhibition | [4] | |

| EC50 (nM) | 860 | [35S]GTPγS binding | [3][4] | |

| Emax (%) | ~100 (vs. Morphine) | cAMP Inhibition | [4] | |

| Emax (%) | 52 (vs. DAMGO) | [35S]GTPγS binding | [3][4] | |

| Morphine | Ki (nM) | 0.62 | [3H]naloxone competition | [3][4] |

| EC50 (nM) | 3 | cAMP Inhibition | [4] | |

| EC50 (nM) | 118 | [35S]GTPγS binding | [3][4] | |

| Emax (%) | 100 | cAMP Inhibition | [4] | |

| Emax (%) | 52 (vs. DAMGO) | [35S]GTPγS binding | [3][4] | |

| Tramadol | Ki (µM) | 2.4 | [3H]naloxone competition | [2] |

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. Emax represents the maximum functional response relative to a standard agonist.

G Protein Bias and Signaling Pathways

A critical aspect of O-DSMT's mechanism of action is its functional selectivity, or "G protein bias," at the mu-opioid receptor.[5] O-DSMT potently activates the G protein signaling cascade, which is associated with analgesia, while having a significantly lower propensity to recruit β-arrestin2.[3] The recruitment of β-arrestin2 by classical opioids is implicated in adverse effects such as respiratory depression and constipation.[3]

Signaling Pathway Diagram

The following diagram illustrates the G protein-biased signaling of O-Desmethyltramadol at the mu-opioid receptor.

Caption: G protein-biased signaling of O-DSMT at the mu-opioid receptor.

Experimental Protocols

The characterization of O-Desmethyltramadol's activity at opioid receptors relies on a suite of established in vitro assays.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.[6]

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or brain tissue through homogenization and centrifugation.[7]

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]naloxone) and varying concentrations of the unlabeled test compound (O-Desmethyltramadol).[3]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Generalized workflow for a radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.[7]

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes expressing the G protein-coupled opioid receptor are prepared.[7]

-

Assay Setup: Membranes are incubated in an assay buffer containing GDP, the test compound (O-Desmethyltramadol) at various concentrations, and the non-hydrolyzable GTP analog, [35S]GTPγS.[7]

-

Reaction Initiation and Incubation: The binding reaction is initiated by the addition of [35S]GTPγS and incubated at 30°C.[7]

-

Termination and Separation: The reaction is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS from the unbound.

-

Detection: The radioactivity on the filters is measured by scintillation counting.

-

Data Analysis: The specific binding of [35S]GTPγS is plotted against the logarithm of the agonist concentration to determine the EC50 and Emax values.[7]

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]

Methodology:

-

Cell Culture: Whole cells expressing the mu-opioid receptor are used.

-

Stimulation: Cells are treated with the test compound (O-Desmethyltramadol) in the presence of an adenylyl cyclase stimulator, such as forskolin.[3]

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[8]

-

Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and dose-response curves are generated to determine EC50 and Emax.[8]

Caption: Workflow for a cAMP inhibition functional assay.

Conclusion

This compound is a potent agonist at the mu-opioid receptor, with its (+)-enantiomer demonstrating high affinity and functional activity. Its mechanism of action is distinguished by a G protein bias, favoring the signaling pathway associated with analgesia over the β-arrestin2 pathway linked to certain adverse opioid effects. This characteristic suggests a potential for a more favorable therapeutic window compared to non-biased opioids. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of O-DSMT and novel opioid receptor modulators. A thorough understanding of its molecular pharmacology is essential for researchers and professionals involved in pain management and the development of safer analgesics.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]

- 5. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Metabolic Stability of O-Desmethyltramadol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic stability of O-Desmethyltramadol (O-DSMT) hydrochloride, the primary active metabolite of the analgesic drug tramadol (B15222). Understanding the metabolic fate of O-DSMT is crucial for drug development, as its formation and subsequent clearance are key determinants of both efficacy and potential drug-drug interactions. This document details the metabolic pathways, quantitative metabolic data, and experimental protocols relevant to assessing the in vitro stability of O-DSMT.

Introduction to O-Desmethyltramadol Metabolism

O-Desmethyltramadol is a pharmacologically active metabolite of tramadol, exhibiting a significantly higher affinity for the µ-opioid receptor than its parent compound.[1] The metabolism of tramadol is complex, involving multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. The formation of O-DSMT from tramadol is primarily catalyzed by CYP2D6.[2] The subsequent metabolism of O-DSMT is a critical factor in its overall pharmacokinetic profile and is primarily driven by Phase II conjugation reactions, particularly glucuronidation.

Metabolic Pathways of O-Desmethyltramadol

The primary metabolic pathway for the clearance of O-Desmethyltramadol in humans is glucuronidation, a Phase II metabolic process that increases the water solubility of the compound, facilitating its excretion. This process is catalyzed by UGT enzymes. Additionally, O-DSMT can undergo further Phase I metabolism.

The metabolic journey from the parent drug, tramadol, to the excretion of its metabolites is a multi-step process involving several key enzymes.

Caption: Metabolic pathway of Tramadol and O-Desmethyltramadol.

Quantitative In Vitro Metabolic Data

The glucuronidation of the racemic O-DSMT is stereoselective. The following table summarizes the rates of glucuronide formation for the (1S,2S)- and (1R,2R)-enantiomers of O-Desmethyltramadol in human liver microsomes.

| Enantiomer | Glucuronidation Rate (pmol/mg/min) |

| (1S,2S)-O-Desmethyltramadol | 62.4[3][4] |

| (1R,2R)-O-Desmethyltramadol | 24.6[3][4] |

Experimental Protocols

This section provides a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes to determine the half-life and intrinsic clearance of a test compound like O-Desmethyltramadol hydrochloride.

Materials and Reagents

-

Test Compound: this compound

-

Biological Matrix: Pooled Human Liver Microsomes (HLMs)

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Quenching Solution: Acetonitrile (B52724) containing an internal standard (e.g., a structurally related compound not found in the matrix)

-

Control Compounds: A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin)

-

Equipment:

-

Incubator (37°C)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

Caption: Experimental workflow for an in vitro metabolic stability assay.

Detailed Assay Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare working solutions of the test compound and control compounds in the potassium phosphate buffer.

-

Prepare the human liver microsome suspension in the buffer to the desired final protein concentration (typically 0.5-1.0 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the microsome suspension and the working solutions of the test and control compounds in a water bath at 37°C for approximately 5-10 minutes.

-

To initiate the metabolic reaction, add the NADPH regenerating system to the pre-warmed microsome and compound mixture.

-

Incubate the reaction mixture at 37°C, typically with gentle shaking.

-

-

Sampling and Quenching:

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with a known concentration of an internal standard. The acetonitrile will precipitate the microsomal proteins and stop the enzymatic reaction.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of O-Desmethyltramadol at each time point.

-

Data Analysis

-

Calculate the Percentage of Compound Remaining: Determine the percentage of O-Desmethyltramadol remaining at each time point relative to the concentration at time zero.

-

Determine the In Vitro Half-Life (t½):

-

Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the half-life using the following equation: t½ = -0.693 / k

-

-

Calculate the Intrinsic Clearance (Clint):

-

The intrinsic clearance is calculated using the half-life and the protein concentration in the incubation.

-

The formula for Clint is: Clint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation (µL) / Amount of microsomal protein (mg))

-

Conclusion

The in vitro metabolic stability of this compound is a critical parameter in understanding its pharmacokinetic profile. While comprehensive data on its overall half-life and intrinsic clearance in human liver microsomes is limited, it is evident that glucuronidation is a major clearance pathway, exhibiting stereoselectivity. The provided experimental protocol offers a robust framework for researchers to conduct in vitro metabolic stability studies to further characterize the metabolic fate of O-Desmethyltramadol and other drug candidates. Such studies are essential for predicting in vivo clearance, potential drug-drug interactions, and ultimately, for the successful development of new therapeutic agents.

References

A Comprehensive Technical Guide to O-Desmethyltramadol Hydrochloride Analytical Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information for the accurate quantification and analysis of O-Desmethyltramadol hydrochloride, a primary active metabolite of the analgesic drug tramadol (B15222). This document serves as a critical resource for researchers, analytical scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual workflows to support rigorous scientific investigation.

Core Properties and Identification

O-Desmethyltramadol (O-DSMT) hydrochloride is a crucial analytical reference standard for a variety of applications, including forensic analysis, clinical toxicology, pain prescription monitoring, and urine drug testing.[1] As a certified reference material (CRM), it ensures metrological traceability and accuracy in quantitative analyses.[2][3]

Below is a summary of its key chemical and physical properties:

| Property | Value | Source |

| Chemical Name | 3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | [4][5][6] |

| Alternative Chemical Name | (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexan-1-ol hydrochloride | [7] |

| CAS Number | 185453-02-5 | [3][4][6] |

| Free Base CAS Number | 80456-81-1 | [4][6] |

| Molecular Formula | C₁₅H₂₃NO₂ · HCl | [1][3][4] |

| Molecular Weight | 285.81 g/mol | [1][4] |

| Monoisotopic Molecular Weight | 249.172878985 g/mol (Free Base) | [8] |

| Appearance | Colorless liquid (in solution) or neat solid | [3][4] |

| Purity | ≥98% | [3] |

| Formulation | Commonly available as a 1.0 mg/mL solution in methanol (B129727) (as free base) or a neat solid. | [1][3][4] |

| Storage | Freeze or at -20°C. | [1][3] |

Pharmacological Significance and Mechanism of Action

O-Desmethyltramadol is the primary pharmacologically active metabolite of tramadol, formed in the liver by the action of the cytochrome P450 enzyme CYP2D6.[9][10][11] Its analgesic effects are significantly more potent than the parent drug, primarily through its higher affinity for the μ-opioid receptor.[9][10] The enantiomers of O-DSMT exhibit distinct pharmacological profiles; while both are inactive as serotonin (B10506) reuptake inhibitors, the (-)-enantiomer retains activity as a norepinephrine (B1679862) reuptake inhibitor.[10] O-DSMT has also been shown to inhibit 5-hydroxytryptamine type 2C (5-HT₂C) and muscarinic M1 receptors.[12][13]

Caption: Metabolic activation of tramadol and subsequent targets of O-Desmethyltramadol.

Analytical Methodologies

The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Below are detailed protocols for common analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a robust and reliable method for the determination of O-Desmethyltramadol.

Sample Preparation: Liquid-Liquid Extraction

A common sample preparation workflow for GC-MS analysis is as follows:

Caption: Workflow for GC-MS sample preparation using liquid-liquid extraction.

Experimental Protocol:

-

Sample Collection: Collect urine samples.

-

Internal Standard: Add an appropriate internal standard, such as Proadifen (SKF525A), to the sample.[14]

-

Extraction: Perform liquid-liquid extraction with methyl-tert-butyl ether (MTBE).[14]

-

Back Extraction: Conduct a back extraction with 0.1 M hydrochloric acid.[14]

-

Derivatization: Derivatize the extract with propionic anhydride (B1165640) to improve chromatographic performance and stability.[15]

-

Injection: Inject the derivatized sample into the GC-MS system.

GC-MS Parameters:

| Parameter | Value | Source |

| Column | Zebron ZB-Drug-1 (15 m, 0.25 mm i.d., 0.25 µm film) | [16] |

| Injection Mode | Splitless | [17] |

| Oven Program | Specific temperature ramps are method-dependent. | [15] |

| Detection Mode | Selective Ion Monitoring (SIM) | [16] |

Performance Characteristics:

| Parameter | Value | Source |

| Linearity Range | 10-1000 ng/mL (r² > 0.99) | [14] |

| Limit of Quantification (LOQ) | 10 ng/mL | [14] |

| Extraction Efficiency | 101.30% | [14] |

| Intra-assay Precision | 1.29-6.48% | [14] |

| Inter-assay Precision | 1.28-6.84% | [14] |

| Intra-assay Accuracy | 91.79-106.89% | [14] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of O-Desmethyltramadol in complex biological matrices like plasma.

Sample Preparation: Protein Precipitation

A streamlined sample preparation workflow for LC-MS/MS is depicted below:

Caption: Workflow for LC-MS/MS sample preparation using protein precipitation.

Experimental Protocol:

-

Sample Collection: Collect plasma samples.

-

Internal Standard: Add an isotopically labeled internal standard, such as O-Desmethyl-cis-tramadol-d6 hydrochloride, for accurate quantification.[2]

-

Protein Precipitation: Precipitate proteins using a solution of perchloric acid (7%) or a mixture of acetonitrile (B52724) and methanol.[18][19]

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Transfer and Evaporation: Transfer the supernatant and evaporate it to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters:

| Parameter | Value | Source |

| Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) or TSKgel ODS-100V (150 x 2.0 mm, 3 µm) | [18][19] |

| Mobile Phase | Acetonitrile and 0.2% trifluoroacetic acid in water (10:90, v/v) or Methanol and 0.15% formic acid in water (35:65, v/v) | [18][19] |

| Flow Rate | 0.2 mL/min to 1 mL/min | [18][19] |

| Column Temperature | 40-45°C | [18][19] |

| Ionization Mode | Electrospray Positive Ionization (ESI+) | [18] |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [18] |

| Monitored Ion (SIM) | m/z 250 | [18] |

Performance Characteristics:

| Parameter | Value | Source |

| Linearity Range | 2-300 ng/mL (r > 0.998) or 2.5-320 ng/mL | [18][19] |

| Limit of Quantification (LOQ) | 7.5 ng/mL | [20] |

| Recovery | ~96% | [18] |

| Within-run Precision (at LOQ) | 10.1% | [18] |

| Between-run Precision (at LOQ) | 6.7% | [18] |

| Within-run Accuracy (at LOQ) | -9.9% | [18] |

| Between-run Accuracy (at LOQ) | 10.4% | [18] |

Conclusion

The use of certified analytical reference standards for this compound is fundamental for achieving accurate and reproducible results in research and clinical settings. This guide provides a comprehensive overview of the essential technical data and validated methodologies required for its quantification. By adhering to these detailed protocols and understanding the underlying pharmacology, scientists can ensure the integrity and reliability of their analytical findings.

References

- 1. O-Desmethyl-cis-tramadol HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound 1.0 mg/ml in Methanol (as free base) [lgcstandards.com]

- 5. (+)-O-Desmethyl Tramadol Hydrochloride | LGC Standards [lgcstandards.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Human Metabolome Database: Showing metabocard for O-Desmethyltramadol (HMDB0060997) [hmdb.ca]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. O-Desmethyltramadol [chemeurope.com]

- 11. Desmetramadol - Wikipedia [en.wikipedia.org]

- 12. The tramadol metabolite, O-desmethyl tramadol, inhibits 5-hydroxytryptamine type 2C receptors expressed in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of the tramadol metabolite O-desmethyl tramadol on muscarinic receptor-induced responses in Xenopus oocytes expressing cloned M1 or M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nyc.gov [nyc.gov]

- 16. laurentian.ca [laurentian.ca]

- 17. researchgate.net [researchgate.net]

- 18. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. wjbphs.com [wjbphs.com]

The Pharmacokinetics and Bioavailability of O-Desmethyltramadol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (O-DSMT), the principal active metabolite of the centrally acting analgesic tramadol (B15222), is a potent opioid agonist primarily responsible for the therapeutic effects of its parent drug. Unlike tramadol, which relies on metabolic activation by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, O-Desmethyltramadol hydrochloride offers a direct mechanism of action at the μ-opioid receptor. This characteristic circumvents the issue of variable analgesic response and potential adverse effects linked to genetic variations in CYP2D6 metabolism. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and bioavailability of this compound, intended to support research, and drug development activities.

Pharmacokinetics of O-Desmethyltramadol

The pharmacokinetic profile of O-Desmethyltramadol has been investigated in various preclinical and clinical settings, both as a metabolite of tramadol and, to a lesser extent, as a directly administered compound.

Pharmacokinetic Parameters Following Direct Administration

Clinical studies involving the direct oral administration of O-Desmethyltramadol (desmetramadol) have been conducted. In a notable study, healthy participants received 20 mg of desmetramadol every 6 hours. The steady-state plasma concentrations of the active (+)-M1 enantiomer were found to be bioequivalent to those produced by a 50 mg dose of tramadol administered at the same frequency.[1] Key pharmacokinetic parameters from this and a preclinical study in dogs where O-DSMT was administered intravenously are summarized in the table below.

| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | CL (mL/kg/min) | Vd (L/kg) | Reference |

| Human | Oral (every 6h) | 20 mg | 37 ± 10 (Css,max) | - | - | - | - | - | [1] |

| Dog | Intravenous | - | - | - | 0.94 ± 0.09 | - | 34.93 ± 5.53 | 2.80 ± 0.15 | [2][3] |

Pharmacokinetic Parameters as a Metabolite of Tramadol

A substantial body of literature characterizes the pharmacokinetics of O-DSMT following the administration of its parent drug, tramadol. These studies provide valuable insights into the formation and disposition of O-DSMT in various species.

| Species | Tramadol Dose and Route | O-DSMT Cmax (ng/mL) | O-DSMT Tmax (h) | O-DSMT t½ (h) | O-DSMT AUC (ng·h/mL) | Reference |

| Human (Young) | 200 mg oral (extended-release) | - | - | - | - | [4] |

| Human (Elderly) | 200 mg oral (extended-release) | - | - | - | AUC0-inf 35% higher than young | [4] |

| Horse | 10 mg/kg oral | 86.8 ± 17.8 | - | 1.01 ± 0.15 | - | [5][6] |

| Dog | 11 mg/kg oral | - | - | 2.18 ± 0.55 | - | [2][3] |

| Goat | 2 mg/kg intravenous | - | - | 2.89 ± 0.43 | - | [2] |

Bioavailability

The absolute oral bioavailability of this compound has not been definitively established in a single study across both intravenous and oral routes in the same species. To determine absolute bioavailability, a study administering O-DSMT both orally and intravenously to the same subjects is required to compare the resulting area under the plasma concentration-time curve (AUC).

While direct bioavailability data is lacking, studies on tramadol administration provide some context. The formation of O-DSMT is lower following intravenous administration of tramadol compared to oral administration, due to the avoidance of first-pass metabolism where a significant portion of tramadol is converted to O-DSMT in the liver.[7] In horses, the bioavailability of orally administered tramadol is low, reported to be 9.50 ± 1.28%.[7][8]

Experimental Protocols

The methodologies employed in pharmacokinetic studies of O-Desmethyltramadol are crucial for the accurate interpretation of results. Below are summaries of typical experimental protocols.

Human Clinical Trial Protocol (Oral Administration of Desmetramadol)

-

Study Design: A randomized, double-blind, 3-period crossover, placebo- and active comparator-controlled trial.[6]

-

Subjects: Healthy human participants.[1]

-

Drug Administration: 20 mg desmetramadol or 50 mg tramadol administered orally every 6 hours to reach steady-state.[1]

-

Biological Sampling: Blood samples were collected to determine steady-state plasma concentrations of O-DSMT enantiomers.

-

Analytical Method: Specific details of the analytical method were not provided in the abstract, but would typically involve a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

Preclinical Study Protocol (Intravenous Administration in Dogs)

-

Study Design: A crossover study design.[3]

-

Subjects: Six healthy adult beagle dogs.[9]

-

Drug Administration: Intravenous administration of O-DSMT.[2][3]

-

Biological Sampling: Plasma samples were collected at predetermined time points following drug administration.[9]

-

Analytical Method: A validated analytical method, likely HPLC or LC-MS/MS, was used to quantify plasma concentrations of O-DSMT.[9]

Bioanalytical Method: LC-MS/MS for O-DSMT Quantification in Plasma

A common and robust method for the quantification of O-DSMT in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: A simple protein precipitation method is often employed. To a plasma sample (e.g., 0.2 mL), a precipitating agent such as acetonitrile (B52724) or a solution of perchloric acid is added.[5][8] The sample is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is then typically diluted or directly injected into the LC-MS/MS system.

-

Chromatographic Separation: Separation is achieved on a reverse-phase C18 column.[8] An isocratic or gradient mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid or trifluoroacetic acid) is used to elute the analyte.[8][10]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[10] The transition of the protonated molecular ion [M+H]+ of O-DSMT to a specific product ion is monitored for quantification.

Mandatory Visualizations

Mechanism of Action: Opioid Receptor Signaling Pathway

O-Desmethyltramadol exerts its analgesic effects primarily through its agonist activity at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of O-DSMT to the μ-opioid receptor initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release, ultimately resulting in pain relief.

Caption: O-DSMT activation of the μ-opioid receptor signaling pathway.

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of O-Desmethyltramadol.

Caption: A generalized workflow for a pharmacokinetic study of O-DSMT.

References

- 1. benchchem.com [benchchem.com]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Pharmacokinetics of tramadol and the metabolite O-desmethyltramadol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of intravenous tramadol in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of tramadol and metabolites O-desmethyltramadol and N-desmethyltramadol in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

O-Desmethyltramadol Hydrochloride: An In-depth Technical Guide to Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyltramadol (O-DSMT) is the principal active metabolite of the analgesic drug tramadol (B15222). As a key contributor to the therapeutic effects of its parent compound, understanding its chemical stability is crucial for drug development, formulation, and regulatory purposes. This technical guide provides a comprehensive overview of the known and potential degradation pathways of O-Desmethyltramadol hydrochloride under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. While specific comprehensive forced degradation studies on this compound are limited in publicly available literature, this document synthesizes information from studies on tramadol and its metabolites to elucidate probable degradation routes and byproducts. This guide also includes detailed experimental protocols derived from relevant literature and presents available quantitative data in structured tables to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, logical representations of the degradation processes.

Introduction

O-Desmethyltramadol (O-DSMT) is a pharmacologically active metabolite of tramadol, a widely used centrally acting opioid analgesic for the treatment of moderate to severe pain.[1] The analgesic effect of tramadol is, to a significant extent, attributed to the action of O-DSMT, which exhibits a much higher affinity for the μ-opioid receptor than the parent drug.[1] The formation of O-DSMT from tramadol is primarily mediated by the cytochrome P450 enzyme CYP2D6 in the liver.[1]

Given its significance as an active pharmaceutical ingredient (API) in its own right and its role as a major metabolite, a thorough understanding of the chemical stability of this compound is paramount for the development of stable dosage forms, the establishment of appropriate storage conditions, and the identification of potential impurities. Forced degradation studies are essential to identify potential degradation products that may arise during the manufacturing process, storage, or administration of a drug product. These studies also help in the development and validation of stability-indicating analytical methods.

This guide aims to consolidate the available information on the degradation of this compound and to extrapolate potential degradation pathways based on the known reactivity of its functional groups and data from studies on the parent drug, tramadol.

Chemical Structure and Potential Reactive Sites

The chemical structure of O-Desmethyltramadol features several functional groups that are susceptible to degradation under stress conditions. These include a phenolic hydroxyl group, a tertiary amine, and a cyclohexanol (B46403) ring.

-

Phenolic Hydroxyl Group: Prone to oxidation, which can lead to the formation of colored degradation products (quinones or polymeric materials).

-

Tertiary Amine: Susceptible to oxidation (N-oxidation) and N-dealkylation.

-

Cyclohexanol Moiety: The alcoholic hydroxyl group can undergo oxidation to a ketone or dehydration.

Degradation Pathways

Based on forced degradation studies conducted on tramadol and the chemical nature of O-DSMT, the following degradation pathways are proposed.

Hydrolytic Degradation

O-Desmethyltramadol is expected to be relatively stable under neutral hydrolytic conditions. However, under acidic and basic conditions, some degradation may occur, although specific byproducts for O-DSMT have not been extensively reported. For tramadol, studies have shown some degradation under acidic and basic reflux conditions.[2]

Oxidative Degradation

Oxidative conditions are likely to be the most significant factor in the degradation of O-Desmethyltramadol. The presence of the phenolic hydroxyl group and the tertiary amine makes the molecule susceptible to oxidation.

Potential oxidative degradation byproducts include:

-

N-Oxide of O-Desmethyltramadol: Formation of an N-oxide at the dimethylamino group.

-

N-Desmethyl-O-Desmethyltramadol (N,O-Didesmethyltramadol): Oxidative N-demethylation of the dimethylamino group.

-

Quinone-type structures: Oxidation of the phenolic ring.

A study on the photocatalytic degradation of tramadol metabolites, although not specifically on O-DSMT, indicated that hydroxylation and further oxidation are key degradation pathways for related compounds.[3]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of photosensitive molecules. For tramadol, some degradation has been observed upon exposure to UV light.[2] It is plausible that O-DSMT, with its phenolic chromophore, would also exhibit some degree of photosensitivity, potentially leading to oxidative degradation or polymerization.

Thermal Degradation

Thermal stress can lead to various degradation reactions. For tramadol, minor degradation has been reported under thermal stress.[2] Potential thermal degradation products of O-DSMT could arise from dehydration of the cyclohexanol ring or other complex reactions.

Quantitative Data from Forced Degradation Studies

Specific quantitative data on the forced degradation of this compound is scarce in the literature. However, data from a stability-indicating RP-HPLC method development for a combination of paracetamol and tramadol provides some insight into the stability of tramadol under various stress conditions. It is important to note that these values are for tramadol and may not directly translate to O-DSMT, but they provide a useful reference point.

| Stress Condition | Reagent/Condition | Duration | Tramadol Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | Reflux for 12 hrs | 4.75 | [2] |

| Base Hydrolysis | 0.1 N NaOH | Reflux for 12 hrs | 6.19 | [2] |

| Oxidation | 3% H₂O₂ | 12 hrs | 1.68 | [2] |

| Thermal Degradation | 100°C | - | Minor | [2] |

| Photolytic Degradation | UV light | - | Minor | [2] |

Experimental Protocols

Detailed experimental protocols for conducting forced degradation studies are crucial for obtaining reliable and reproducible results. The following protocols are adapted from literature involving the analysis of tramadol and its metabolites.[2][4]

General Procedure for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and reflux for a specified period (e.g., 12 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and reflux for a specified period (e.g., 12 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified period (e.g., 12 hours).

-

Thermal Degradation: Keep the solid drug substance or a solution of the drug at an elevated temperature (e.g., 100°C) for a specified period.

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., in a UV cabinet) for a specified period. A control sample should be kept in the dark.

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Sample Preparation for Analysis in Biological Matrices (Plasma)

The following liquid-liquid extraction protocol is adapted from a study on the simultaneous determination of tramadol and O-DSMT in human plasma.[4]

-

To 1.0 mL of plasma in a polypropylene (B1209903) tube, add 75 µL of internal standard solution, 100 µL of concentrated ammonium (B1175870) hydroxide (B78521) (33%), and 6.0 mL of methyl tert-butyl ether (MTBE).

-

Mix the tubes for 20 minutes and then centrifuge at 3200 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube containing 0.5 mL of 1.0 M hydrochloric acid.

-

Vortex the tubes for 5 minutes and centrifuge at 3200 rpm for 5 minutes.

-

Discard the organic layer.

-

To the remaining aqueous solution, add 150 µL of concentrated ammonium hydroxide and 2.0 mL of MTBE.

-

Vortex for 5 minutes and centrifuge at 3200 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for chromatographic analysis.

Visualizations

Potential Degradation Pathways of O-Desmethyltramadol

Caption: Potential degradation pathways of O-Desmethyltramadol under various stress conditions.

Experimental Workflow for Forced Degradation Studies

Caption: A typical experimental workflow for conducting forced degradation studies of a drug substance.

Conclusion

References

CAS number and chemical structure of O-Desmethyltramadol hydrochloride

An In-depth Technical Guide to O-Desmethyltramadol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

O-Desmethyltramadol (O-DSMT), the principal active metabolite of the analgesic drug tramadol, is a synthetic opioid of the phenylpropylamine class.[1] The hydrochloride salt is a common form used in research and development due to its increased solubility and stability.

-

Chemical Name: (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexan-1-ol hydrochloride[2]

CAS Numbers:

The assignment of a specific CAS (Chemical Abstracts Service) number can vary depending on the stereochemistry of the molecule. Several CAS numbers are associated with O-Desmethyltramadol and its salts:

| Compound | CAS Number |

| This compound (racemate) | 185453-02-5 |

| (-)-O-Desmethyltramadol hydrochloride | 144830-15-9 |

| O-Desmethyltramadol (racemic free base) | 73986-53-5 |

Data sourced from multiple chemical suppliers and databases.[2][3][6][7][8]

Chemical Structure:

Caption: Metabolic conversion of Tramadol to its primary metabolites.

Experimental Workflow for HPLC-DAD Analysis

This diagram outlines the key steps in the analytical workflow for quantifying O-Desmethyltramadol in plasma samples using HPLC-DAD.

Caption: Workflow for the quantification of O-DSMT in plasma by HPLC-DAD.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Desmetramadol - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. CAS 144830-15-9: (-)-O-DESMETHYLTRAMADOL, HYDROCHLORIDE [cymitquimica.com]

The Discovery of O-Desmethyltramadol: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (ODT), the principal active metabolite of the synthetic analgesic tramadol (B15222), plays a crucial role in the latter's therapeutic efficacy. While tramadol itself was first synthesized by the German pharmaceutical company Grünenthal GmbH in 1962 and subsequently launched in 1977, the understanding of its mechanism of action evolved significantly with the discovery and characterization of ODT.[1] This technical guide provides a comprehensive historical and scientific overview of O-Desmethyltramadol, detailing its discovery, synthesis, pharmacological properties, and the experimental methodologies used for its characterization.

Historical Context: From Tramadol to its Active Metabolite

The development of tramadol was a significant milestone in pain management, offering a centrally acting analgesic with a lower risk of respiratory depression and dependence compared to traditional opioids.[2] Initially, tramadol's analgesic effect was attributed to its dual mechanism of action: weak agonism at the µ-opioid receptor (MOR) and inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake.[3][4] However, further research revealed that tramadol is, to a large extent, a prodrug.[1]

The key to unlocking the full picture of tramadol's pharmacology lay in its metabolism. It was discovered that tramadol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its main active metabolite, O-Desmethyltramadol.[5][6] Subsequent pharmacological studies demonstrated that ODT is a significantly more potent agonist at the µ-opioid receptor than its parent compound, with an affinity approximately 200 to 300 times greater.[5] This discovery was pivotal, clarifying that a substantial portion of tramadol's opioid-mediated analgesia is, in fact, attributable to ODT.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data comparing the pharmacological properties of tramadol and its enantiomers with those of O-Desmethyltramadol and its enantiomers.

Table 1: µ-Opioid Receptor Binding Affinity (Ki)

| Compound | Ki (nM) | Reference(s) |

| (+)-O-Desmethyltramadol | 3.4 | [7][8][9] |

| (-)-O-Desmethyltramadol | 240 | [7] |

| Racemic Tramadol | 2400 | [7] |

Lower Ki values indicate higher binding affinity.

Table 2: µ-Opioid Receptor Functional Activity ([³⁵S]GTPγS Binding Assay)

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of baseline) | Reference(s) |

| (+)-O-Desmethyltramadol | 860 | 52% (compared to DAMGO) | [8][9] |

| (-)-O-Desmethyltramadol | >10,000 | Not specified | |

| Racemic Tramadol | >10,000 | No stimulatory effect |

EC₅₀ is the concentration of a drug that gives half of the maximal response. Eₘₐₓ is the maximum response achievable.

Table 3: Monoamine Transporter Inhibition (IC₅₀)

| Compound | Transporter | IC₅₀ (µM) | Reference(s) |

| (+)-Tramadol | Serotonin (SERT) | 1.0 | [1] |

| (-)-Tramadol | Serotonin (SERT) | 0.8 | [1] |

| Racemic Tramadol | Norepinephrine (NET) | 2.8 | [10][11] |

| (+)-O-Desmethyltramadol | Serotonin (SERT) | 15 | [1] |

| (-)-O-Desmethyltramadol | Serotonin (SERT) | 44 | [1] |

| O-Desmethyltramadol (racemic) | Norepinephrine (NET) | Similar to Tramadol | [10][11] |

IC₅₀ is the concentration of a drug that inhibits a biological process by 50%.

Experimental Protocols

Synthesis of O-Desmethyltramadol

The synthesis of O-Desmethyltramadol is typically achieved through the demethylation of tramadol. The following is a representative protocol based on patented industrial methods.

Materials:

-

Tramadol (Cis-(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol)

-

Ethylene (B1197577) glycol

-

Potassium hydroxide

-

Polyethylene (B3416737) glycol-400

-

Hydrochloric acid (or other suitable acid for salt formation)

-

Nitrogen gas supply

-

Reaction flask with heating and stirring capabilities

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry reaction flask under a nitrogen atmosphere, add tramadol, ethylene glycol, polyethylene glycol-400, and potassium hydroxide.

-

Heat the reaction mixture under nitrogen, gradually raising the temperature to 195-200°C over 3-4 hours.

-

Maintain the reaction mixture at this temperature for approximately 24 hours.

-

Cool the reaction mixture to about 50°C and dilute with water.

-

Extract the aqueous mixture with toluene to remove any unreacted tramadol.

-

Acidify the aqueous layer to a pH of 4 with an appropriate acid to precipitate O-Desmethyltramadol.

-

Extract the O-Desmethyltramadol into dichloromethane.

-

Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

-

Concentrate the dichloromethane layer using a rotary evaporator to obtain crude O-Desmethyltramadol.

-

For purification and salt formation, dissolve the crude product in acetone and add hydrochloric acid (e.g., as a solution in isopropanol) until a pH of 2 is reached.

-

The hydrochloride salt of O-Desmethyltramadol will precipitate. Filter the solid and wash with cold acetone.

-

Dry the purified O-Desmethyltramadol hydrochloride under vacuum. Purity can be assessed by HPLC.

In Vitro Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a standard method for determining the binding affinity of a test compound to the µ-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the human µ-opioid receptor

-

Radioligand (e.g., [³H]naloxone)

-

Unlabeled test compound (O-Desmethyltramadol)

-

Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a microtiter plate or individual tubes, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For determining total binding, omit the test compound. For determining non-specific binding, add a high concentration of an unlabeled standard opioid ligand.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Reuptake Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of a test compound on serotonin and norepinephrine transporters.

Materials:

-

Cells stably expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET) (e.g., HEK293 cells)

-

Radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]norepinephrine for NET)

-

Test compound (O-Desmethyltramadol or tramadol)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Wash buffer (ice-cold)

-

Scintillation vials and scintillation fluid

-

Cell harvester or filtration apparatus

-

Scintillation counter

Procedure:

-

Plate the transporter-expressing cells in a multi-well plate and grow to confluence.

-

Prepare a series of dilutions of the test compound.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of the radiolabeled substrate and incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold wash buffer.

-

Lyse the cells and transfer the lysate to scintillation vials, or harvest the cells onto filter mats.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

To determine non-specific uptake, perform parallel experiments in the presence of a known potent reuptake inhibitor (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).

-

Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake as a function of the log of the test compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

The discovery of O-Desmethyltramadol fundamentally changed the understanding of tramadol's pharmacology, highlighting the critical role of metabolic activation in its analgesic effects. This in-depth guide has provided a historical perspective on this discovery, presented key quantitative data, detailed experimental protocols for its synthesis and characterization, and visualized the core signaling pathways and experimental workflows. This information serves as a valuable resource for researchers and scientists in the field of drug development and pharmacology, facilitating further investigation into the nuanced mechanisms of opioid analgesics and the development of novel therapeutic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Occupancy of serotonin transporter by tramadol: a positron emission tomography study with [11C]DASB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tramadol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Effects of the central analgesic tramadol on the uptake and release of noradrenaline and dopamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the central analgesic tramadol on the uptake and release of noradrenaline and dopamine in vitro - PMC [pmc.ncbi.nlm.nih.gov]

O-Desmethyltramadol Hydrochloride: A Comprehensive Receptor Binding Affinity Profile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the receptor binding affinity profile of O-Desmethyltramadol (O-DSMT), the primary active metabolite of the analgesic drug tramadol (B15222). O-DSMT is a critical contributor to the therapeutic effects of tramadol, exhibiting a significantly higher affinity for the µ-opioid receptor. This document summarizes quantitative binding and functional data, details the experimental protocols utilized for their determination, and presents key concepts through graphical visualizations to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Tramadol is a centrally acting analgesic that exerts its effects through a dual mechanism of action: weak agonism at the µ-opioid receptor (MOR) and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] The analgesic efficacy of tramadol is largely dependent on its hepatic metabolism by the cytochrome P450 enzyme CYP2D6 to its primary active metabolite, O-Desmethyltramadol (O-DSMT or M1).[1][3][4] O-DSMT displays a markedly increased affinity and potency at the µ-opioid receptor compared to its parent compound, tramadol.[1][3][5] Understanding the detailed receptor binding profile of O-DSMT is crucial for elucidating the pharmacological actions of tramadol and for the development of novel analgesics. This guide provides a consolidated overview of the in vitro receptor binding affinities and functional activities of O-DSMT enantiomers.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the key in vitro pharmacological parameters for the enantiomers of O-Desmethyltramadol and, for comparison, racemic tramadol.

Table 1: µ-Opioid Receptor (MOR) Binding Affinity

| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Reference(s) |

| (+)-O-Desmethyltramadol (M1) | Human µ-opioid | Competition Binding | [³H]Naloxone | 3.4 | [1][2][6][7] |

| (+)-O-Desmethyltramadol (M1) | Human µ-opioid | Competition Binding | [³H]DAMGO | 3.359 | [8] |

| (+/-)-O-Desmethyltramadol (M1) | Human µ-opioid | Competition Binding | [³H]DAMGO | 18.59 | [2][8] |

| (-)-O-Desmethyltramadol (M1) | Human µ-opioid | Competition Binding | [³H]Naloxone | 240 | [2][6] |

| (-)-O-Desmethyltramadol (M1) | Human µ-opioid | Competition Binding | [³H]DAMGO | 674.3 | [8] |

| (+/-)-Tramadol | Human µ-opioid | Competition Binding | [³H]Naloxone | 2400 | [1][2] |

| (+/-)-Tramadol | Human µ-opioid | Competition Binding | [³H]DAMGO | 12486 | [2][8][9] |

Note: Lower Kᵢ values indicate higher binding affinity.

Table 2: Delta (δ) and Kappa (κ) Opioid Receptor Binding Affinity

| Compound | Receptor | Kᵢ (nM) | Reference(s) |

| O-Desmethyltramadol | Delta Opioid Receptor (DOR) | >10,000 | [10] |

| O-Desmethyltramadol | Kappa Opioid Receptor (KOR) | >10,000 | [10] |

| Tramadol | Delta Opioid Receptor (DOR) | >10,000 | [11] |

| Tramadol | Kappa Opioid Receptor (KOR) | 42,700 | [11] |

Table 3: µ-Opioid Receptor Functional Activity ([³⁵S]GTPγS Assay)

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference(s) |

| (+)-O-Desmethyltramadol (M1) | 860 | 52 | [1][7] |

| (-)-O-Desmethyltramadol (M1) | >10,000 | Not specified | [1] |

| (+/-)-Tramadol | >10,000 | No stimulatory effect | [1] |

Table 4: Monoamine Transporter Inhibition

| Compound | Transporter | Assay Type | IC₅₀ (µM) | Reference(s) |

| (+)-Tramadol | Human Serotonin (SERT) | [³H]5-HT uptake | 1.0 | [1] |

| (-)-Tramadol | Human Serotonin (SERT) | [³H]5-HT uptake | 0.8 | [1] |

| O-Desmethyltramadol (enantiomers not specified) | Serotonin (SERT) | Inactive | Inactive | [12] |

| (-)-O-Desmethyltramadol | Norepinephrine (NET) | Active | Not specified | [13][14] |

| Tramadol | Norepinephrine (NET) | [³H]-NE uptake | Kᵢ = 13.7 | [15] |

Experimental Protocols

The data presented in this guide were primarily generated using competitive radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[2][16]

Methodology:

-

Membrane Preparation:

-

Cells stably expressing the human receptor of interest (e.g., CHO or HEK293 cells expressing the µ-opioid receptor) are cultured to near confluence.[2][17]

-

The cells are harvested, washed with ice-cold PBS, and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl) containing protease inhibitors.[2]

-

The cell lysate is homogenized and subjected to centrifugation to pellet the cell membranes.[2][18]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[18] The protein concentration of the membrane preparation is determined using a standard protein assay.[18]

-

-

Competition Binding Assay:

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]Naloxone or [³H]DAMGO for the µ-opioid receptor) is incubated with the prepared cell membranes.[1][8]

-

Varying concentrations of the unlabeled test compound (e.g., O-Desmethyltramadol) are added to compete for binding with the radioligand.[1]

-

The reaction mixture is incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[1][18]

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[1]

-

The filters are washed with ice-cold assay buffer to remove any unbound radioligand.[1]

-

The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.[1]

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to generate a dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[2]

-

The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.[2]

-

[³⁵S]GTPγS Functional Assay

Objective: To assess the functional activity (potency and efficacy) of a compound as a G-protein coupled receptor (GPCR) agonist.[1]

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.[1]

-

Assay Procedure:

-

Cell membranes are incubated with varying concentrations of the test compound in an assay buffer typically containing Tris-HCl, MgCl₂, NaCl, and GDP.[1]

-

A fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, is added to the mixture.[1]

-

The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).[1]

-

-

Termination and Quantification:

-

Data Analysis:

-

The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values for the test compound.[1]

-

Visualizations

Diagram 1: Principle of Competitive Radioligand Binding Assay

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Tramadol - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]

- 8. zenodo.org [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Actions of tramadol, its enantiomers and principal metabolite, O-desmethyltramadol, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. O-Desmethyltramadol [bionity.com]

- 14. Desmetramadol - Wikipedia [en.wikipedia.org]

- 15. Tramadol inhibits norepinephrine transporter function at desipramine-binding sites in cultured bovine adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Crystal Structure Analysis of O-Desmethyltramadol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the single-crystal X-ray diffraction analysis of O-Desmethyltramadol hydrochloride. While a publicly available crystal structure for this specific compound is not currently available, this document outlines the complete experimental workflow, from synthesis and crystallization to data analysis and structure refinement. It is designed to serve as a detailed reference for researchers undertaking similar crystallographic studies of opioid analgesics and other small organic molecules.

Introduction

O-Desmethyltramadol (O-DSMT) is the primary active metabolite of the synthetic opioid analgesic, tramadol (B15222). It exhibits a significantly higher affinity for the μ-opioid receptor compared to its parent compound, making it a potent analgesic. Understanding the three-dimensional atomic arrangement of this compound is crucial for elucidating its structure-activity relationship (SAR), optimizing its pharmacological properties, and informing the design of novel analgesics with improved efficacy and safety profiles. Single-crystal X-ray diffraction is the definitive technique for determining the precise molecular structure of crystalline solids, providing invaluable insights into bond lengths, bond angles, conformational preferences, and intermolecular interactions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various reported methods. A common approach involves the O-demethylation of tramadol.

Protocol for O-demethylation of Tramadol:

-